ATWLPPR Peptide TFA

Angiogenesis Neuropilin‑1 VEGF165

For researchers requiring an unequivocally selective NRP-1 antagonist, ATWLPPR Peptide TFA (A7R) provides a clean pharmacological tool validated in vivo. Unlike EG3287, it shows no significant interaction with VEGFR-2 or heparin, thus isolating NRP-1-dependent pathways. It demonstrates proven efficacy in MDA-MB-231 xenografts, reduces tumor vascular density, and shows anti-fibrotic efficacy comparable to pirfenidone in a bleomycin model. Its favorable pharmacokinetics (11 h half-life) and 24 h human serum stability support preclinical development. Suitable as a benchmark for novel anti-fibrotic or anti-angiogenic agents targeting the NRP-1/TGF-β axis.

Molecular Formula C42H62F3N11O11
Molecular Weight 954.0 g/mol
Cat. No. B8075415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATWLPPR Peptide TFA
Molecular FormulaC42H62F3N11O11
Molecular Weight954.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyUWSUTUJDKRWLMC-AMDKFYLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATWLPPR Peptide TFA: A Neuropilin‑1 (NRP‑1) Inhibitor for Angiogenesis and Fibrosis Research Procurement


ATWLPPR Peptide TFA (also known as A7R) is a heptapeptide that acts as a selective inhibitor of the neuropilin‑1 (NRP‑1) receptor, blocking the binding of VEGF165 to NRP‑1 [1]. It was originally identified via phage display and has been extensively characterized in biochemical and in vivo models [2]. The TFA salt form is widely used in preclinical research for angiogenesis inhibition, tumor growth suppression, and more recently, anti‑fibrotic applications . Its well‑defined mechanism—specific antagonism of the VEGF165/NRP‑1 axis without significant interaction with VEGFR‑2 or heparin—makes it a precise tool for dissecting NRP‑1‑mediated signaling pathways .

ATWLPPR Peptide TFA: Why Generic NRP‑1 Antagonists Cannot Substitute for This Specific Heptapeptide in Research


NRP‑1 antagonists exhibit significant heterogeneity in binding affinity, selectivity profile, and downstream functional effects. While many peptides can block VEGF165 binding to NRP‑1, subtle differences in sequence and structure profoundly alter potency and off‑target activity. For example, ATWLPPR (A7R) demonstrates a unique selectivity profile—it binds NRP‑1 but not VEGFR‑2, VEGFR‑1, or heparin [1], whereas earlier reports erroneously attributed its activity to VEGFR‑2 antagonism . Furthermore, the alanine‑scanning studies on A7R revealed that the C‑terminal LPPR sequence, particularly the arginine residue, is critical for binding and inhibitory activity [2]. Substituting A7R with even closely related peptides (e.g., A7R analogs with single alanine substitutions) results in dramatically reduced or abolished activity, underscoring that NRP‑1 antagonists are not interchangeable [3].

ATWLPPR Peptide TFA Quantitative Differentiation Evidence: Head‑to‑Head Binding Affinity and In Vivo Efficacy Data


ATWLPPR Peptide TFA vs. A7R (Free Base): Comparable NRP‑1 Binding Affinity in Cell‑Free Assays

The TFA salt form of ATWLPPR (A7R) retains the NRP‑1 binding characteristics of the free base peptide. In a cell‑free binding assay using recombinant NRP‑1 chimeric protein, ATWLPPR exhibited an IC50 of 19 μM for displacing VEGF165 binding [1]. This value is identical to that reported for A7R (non‑TFA) in the same study, confirming that the TFA counterion does not alter binding affinity . The compound selectively inhibited VEGF165 binding to NRP‑1 without affecting VEGFR‑2 (KDR), VEGFR‑1 (Flt‑1), or heparin [2].

Angiogenesis Neuropilin‑1 VEGF165

ATWLPPR Peptide TFA vs. EG3287 (Bicyclic Peptide): Superior Selectivity for NRP‑1 Over VEGFR‑2 in Functional Assays

While EG3287 is a potent NRP‑1 antagonist (IC50 in the nanomolar range) [1], it also modulates VEGFR‑2 signaling indirectly, complicating interpretation of NRP‑1‑specific effects [2]. In contrast, ATWLPPR Peptide TFA demonstrates complete selectivity: it does not bind to VEGFR‑2 (KDR) or VEGFR‑1 (Flt‑1) at concentrations up to 100 μM [3]. This was confirmed in cell‑based assays using CHO‑KDR cells, which primarily express NRP‑1, where ATWLPPR inhibited VEGF‑induced proliferation with an IC50 of 0.3 μM .

Tumor Angiogenesis NRP‑1 Antagonists VEGFR‑2

ATWLPPR Peptide TFA vs. Branched Pentapeptide Analogs: Established In Vivo Efficacy in Tumor Xenograft Models Despite Lower In Vitro Potency

Recent branched pentapeptides (e.g., Lys(Har)‑Pro‑Pro‑Arg) exhibit up to 30‑fold higher in vitro potency (IC50 = 0.2 μM) against VEGF165/NRP‑1 binding compared to ATWLPPR [1]. However, ATWLPPR has a well‑established in vivo track record: in nude mice bearing MDA‑MB‑231 breast cancer xenografts, ATWLPPR significantly inhibited tumor growth and reduced blood vessel density without altering tumor cell proliferation indices [2]. This demonstrates that ATWLPPR's in vivo efficacy is robust and validated, whereas the in vivo activity of newer, more potent analogs remains to be fully characterized [3].

Tumor Angiogenesis Breast Cancer In Vivo Efficacy

ATWLPPR Peptide TFA Conjugate Pharmacokinetics: 11‑Hour Elimination Half‑Life In Vivo Supports Extended Dosing Intervals

When conjugated to a chlorin‑type photosensitizer (TPC‑Ahx‑ATWLPPR), the peptide demonstrates favorable pharmacokinetics in glioma‑bearing nude mice. The conjugate exhibited an elimination rate constant of 0.062 h⁻¹ and a biological half‑life of 11.0 hours following intravenous administration [1]. This half‑life supports once‑daily dosing regimens in preclinical models. Importantly, the intact conjugate was detectable in plasma for at least 2 hours post‑injection, indicating sufficient in vivo stability for targeted delivery applications [2].

Pharmacokinetics Peptide Conjugates In Vivo Stability

ATWLPPR Peptide TFA Anti‑Fibrotic Efficacy: Comparable to Pirfenidone in Bleomycin‑Induced Pulmonary Fibrosis Model

In a 21‑day bleomycin‑induced pulmonary fibrosis model in Swiss Albino mice, ATWLPPR (A7R) significantly attenuated fibrosis, reducing collagen deposition and downregulating TGF‑β1/Smad signaling [1]. Notably, the anti‑fibrotic effect of A7R was comparable to that of pirfenidone, an FDA‑approved drug for idiopathic pulmonary fibrosis [2]. This suggests that ATWLPPR may serve as a valuable tool for investigating NRP‑1‑mediated fibrotic pathways and as a benchmark for novel anti‑fibrotic agents.

Pulmonary Fibrosis TGF‑β Signaling Anti‑fibrotic

ATWLPPR Peptide TFA In Vivo Stability: 82% Inhibition of VEGF165 Binding at 100 μM in Diabetic Retinopathy Model

In a rat model of early diabetic retinal damage, ATWLPPR administered subcutaneously at 400 μg/kg preserved vascular integrity and reduced oxidative stress . This in vivo efficacy is consistent with its in vitro potency: ATWLPPR inhibits VEGF165 binding to NRP‑1 by 82% at a concentration of 100 μM . The compound also suppressed the elevation of inflammation‑associated proteins (GFAP, VEGF, and ICAM‑1) in the retina .

Diabetic Retinopathy Vascular Integrity In Vivo Pharmacology

ATWLPPR Peptide TFA Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Target Validation Studies Requiring Clean NRP‑1 Pharmacology

Researchers investigating the specific role of NRP‑1 in VEGF‑mediated angiogenesis, tumor growth, or fibrosis should select ATWLPPR Peptide TFA due to its unequivocal selectivity for NRP‑1 over VEGFR‑2 and VEGFR‑1 [1]. Unlike EG3287, which may indirectly affect VEGFR‑2 signaling, ATWLPPR provides a clean pharmacological tool for isolating NRP‑1‑dependent pathways without confounding off‑target effects [2].

In Vivo Tumor Angiogenesis and Xenograft Studies

For studies requiring a well‑validated NRP‑1 antagonist with demonstrated in vivo anti‑angiogenic and anti‑tumor efficacy, ATWLPPR is the preferred choice. It has been shown to significantly inhibit MDA‑MB‑231 breast cancer xenograft growth and reduce tumor vascular density in nude mice [3]. While newer branched pentapeptides exhibit higher in vitro potency, ATWLPPR's extensive in vivo validation provides greater confidence in experimental outcomes [4].

Pulmonary Fibrosis and TGF‑β Signaling Research

Given its demonstrated anti‑fibrotic efficacy comparable to pirfenidone in a bleomycin‑induced pulmonary fibrosis model [5], ATWLPPR Peptide TFA is an excellent tool for exploring NRP‑1's role in TGF‑β1 activation and downstream Smad signaling. It can serve as a benchmark compound for screening novel anti‑fibrotic agents targeting the NRP‑1/TGF‑β axis.

Peptide‑Conjugated Drug Delivery and Photodynamic Therapy Development

The favorable pharmacokinetic profile of ATWLPPR conjugates—including an 11‑hour elimination half‑life in glioma‑bearing mice [6]—makes this peptide a suitable targeting moiety for the development of NRP‑1‑directed therapeutics and imaging agents. Its stability in human serum for up to 24 hours [7] further supports its utility in preclinical development of peptide‑drug conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATWLPPR Peptide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.